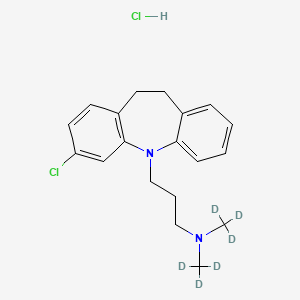

Clomipramine-d6 Hydrochloride

Vue d'ensemble

Description

Clomipramine-d6 Hydrochloride is a deuterated form of Clomipramine Hydrochloride, a tricyclic antidepressant. This compound is primarily used in the treatment of obsessive-compulsive disorder and other disorders with an obsessive-compulsive component, such as depression, schizophrenia, and Tourette’s disorder . The deuterated version, this compound, is designed to improve the pharmacokinetic and pharmacodynamic profiles of the original compound .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Clomipramine-d6 Hydrochloride involves the deuteration of Clomipramine Hydrochloride. This process typically includes the replacement of hydrogen atoms with deuterium atoms at specific positions in the molecule. The reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product meets the required specifications .

Analyse Des Réactions Chimiques

Types of Reactions: Clomipramine-d6 Hydrochloride undergoes various chemical reactions, including:

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, under acidic or basic conditions.

Reduction: Lithium aluminum hydride, under anhydrous conditions.

Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide), under controlled temperature and pressure.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated amines .

Applications De Recherche Scientifique

Pharmacokinetics and Metabolism Studies

Clomipramine-d6 Hydrochloride serves as a valuable tool in pharmacokinetic studies due to its isotopic labeling. The deuterium substitution allows for precise tracking of the drug's metabolic pathways without interference from endogenous compounds.

Key Findings:

- Absorption and Distribution : Clomipramine is rapidly absorbed from the gastrointestinal tract, achieving peak plasma concentrations within 2 to 6 hours post-administration. The volume of distribution is approximately 12 L/kg, with about 97% protein binding primarily to albumin .

- Metabolism : Clomipramine undergoes extensive hepatic metabolism via cytochrome P450 enzymes, primarily CYP2D6 and CYP1A2, leading to the formation of its active metabolite, desmethylclomipramine . The half-life of clomipramine ranges from 19 to 37 hours, while desmethylclomipramine has a longer half-life of 54 to 77 hours .

| Parameter | This compound | Clomipramine |

|---|---|---|

| Peak Plasma Concentration | 2-6 hours | 2-6 hours |

| Volume of Distribution | 12 L/kg | 12 L/kg |

| Protein Binding | ~97% | ~97% |

| Metabolic Pathways | CYP2D6, CYP1A2 | CYP2D6, CYP1A2 |

| Half-Life (Clomipramine) | Not applicable | 19-37 hours |

| Half-Life (Desmethylclomipramine) | Not applicable | 54-77 hours |

Clinical Applications

This compound is utilized in clinical research to evaluate the efficacy and safety of clomipramine in various psychiatric disorders beyond OCD.

Approved Indications:

- Obsessive-Compulsive Disorder (OCD) : Clomipramine was the first medication approved for OCD treatment by the FDA in 1989. A meta-analysis indicated that clomipramine significantly improved symptoms compared to SSRIs .

- Depression : It is also indicated for treating major depressive disorder, particularly when accompanied by anxiety symptoms .

Off-Label Uses:

Clomipramine has been studied for several off-label applications including:

- Chronic pain syndromes

- Cataplexy associated with narcolepsy

- Premature ejaculation

- Trichotillomania (hair-pulling disorder)

- Body dysmorphic disorder

Case Study 1: Efficacy in Pediatric OCD

A multicenter study involving children aged 10 to 17 demonstrated a mean reduction of approximately 10 points on the Yale-Brown Obsessive Compulsive Scale (YBOCS) after treatment with clomipramine for ten weeks. This represented an average improvement of about 37% among participants .

Case Study 2: Long-Term Use in Adults

In adults with treatment-resistant OCD, clomipramine was administered over an extended period (up to two years). Patients showed sustained improvement in YBOCS scores, indicating long-term efficacy. However, periodic reevaluation was necessary to assess ongoing benefits versus potential side effects .

Mécanisme D'action

Clomipramine-d6 Hydrochloride exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This action enhances serotonergic and noradrenergic neurotransmission, which is believed to contribute to its antidepressant effects. The compound also blocks histamine-H1 receptors, α1-adrenergic receptors, and muscarinic receptors, contributing to its sedative, hypotensive, and anticholinergic effects .

Comparaison Avec Des Composés Similaires

Clomipramine Hydrochloride: The non-deuterated form of Clomipramine-d6 Hydrochloride, used for similar therapeutic purposes.

Doxepin-d6 Hydrochloride: Another deuterated tricyclic antidepressant with similar pharmacokinetic improvements.

Dosulepin-d6 Hydrochloride: A deuterated tricyclic antidepressant with enhanced pharmacokinetic and pharmacodynamic profiles

Uniqueness: this compound is unique due to its deuteration, which improves its pharmacokinetic properties, such as increased plasma concentration, longer elimination half-life, and better bioavailability compared to its non-deuterated counterpart .

Activité Biologique

Clomipramine-d6 hydrochloride is a deuterated form of clomipramine, a tricyclic antidepressant (TCA) primarily used for treating obsessive-compulsive disorder (OCD) and depression. This compound exhibits significant biological activity through its mechanism of action, pharmacokinetics, and therapeutic effects, which are crucial for understanding its clinical applications.

Clomipramine functions as a potent inhibitor of the serotonin transporter (SERT), leading to increased levels of serotonin in the synaptic cleft. This action is primarily responsible for its antidepressant and anxiolytic effects. Clomipramine also inhibits norepinephrine reuptake, contributing to its therapeutic efficacy in mood disorders .

Key Mechanisms:

- Serotonin Reuptake Inhibition: Strong affinity for SERT.

- Norepinephrine Reuptake Inhibition: Enhances noradrenergic neurotransmission.

- Metabolite Activity: The active metabolite, desmethylclomipramine, has significant noradrenergic activity, which may influence treatment outcomes .

Pharmacokinetics

The pharmacokinetic profile of this compound is similar to that of its parent compound, clomipramine. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Absorption | Peak plasma concentration at 2-6 hours post-dose |

| Half-life | 17-28 hours |

| Distribution | High protein binding (~97%) |

| Metabolism | Primarily hepatic via CYP450 enzymes |

| Elimination | Urinary (51-60%) and fecal (24-32%) |

Clomipramine undergoes extensive metabolism in the liver, with several active metabolites contributing to its overall pharmacological effects. Notably, genetic polymorphisms in cytochrome P450 enzymes can significantly affect drug metabolism and patient response .

Efficacy in Clinical Studies

Numerous studies have demonstrated the efficacy of clomipramine in treating OCD and depression. A notable double-blind study involving 520 patients showed that clomipramine significantly reduced symptoms compared to placebo:

| Study Parameter | Clomipramine Group (n=520) | Placebo Group (n=520) |

|---|---|---|

| Mean Reduction in Yale-Brown Scale | 38% (Study 1) / 44% (Study 2) | 3% / 5% |

| Adverse Effects | Commonly associated with TCAs | Minimal |

The studies indicated that clomipramine was well tolerated, although side effects such as seizures and elevated liver enzymes were observed in rare cases .

Case Studies

- Intravenous Clomipramine for Drug-Resistant OCD:

- Long-term Efficacy:

Propriétés

IUPAC Name |

3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-bis(trideuteriomethyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN2.ClH/c1-21(2)12-5-13-22-18-7-4-3-6-15(18)8-9-16-10-11-17(20)14-19(16)22;/h3-4,6-7,10-11,14H,5,8-9,12-13H2,1-2H3;1H/i1D3,2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIMWMKZEIBHDTH-TXHXQZCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl)C([2H])([2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.